molecular formula C6H13NO2 B6599190 (2S)-1-[(oxetan-3-yl)amino]propan-2-ol CAS No. 1689956-55-5

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol

Cat. No.: B6599190
CAS No.: 1689956-55-5
M. Wt: 131.17 g/mol
InChI Key: XMRDVXKBPHPQMH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is a chiral amino alcohol compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents. This compound features an oxetane ring, a four-membered oxygen-containing heterocycle that is increasingly valued in lead optimization for its ability to improve key physicochemical properties of drug candidates . The incorporation of the oxetane motif, particularly the 3-aminooxetane subunit, is a established strategy to fine-tune properties such as aqueous solubility and metabolic stability, while also reducing the basicity of adjacent amine groups, which can help mitigate off-target effects like hERG channel inhibition . The compact, polar, and three-dimensional nature of the oxetane ring makes it an excellent bioisostere for carbonyl groups or gem-dimethyl motifs, offering similar volumetric occupancy but with improved polarity . Researchers utilize this chiral scaffold in the design of targeted molecular libraries, especially for probing epigenetic enzymes, kinases, and various G-protein-coupled receptors (GPCRs) . The stereospecific (S)-configuration at the propanol center is critical for ensuring specific interactions with chiral biological targets. As a building block, it facilitates the creation of molecules with enhanced drug-like properties and is related to structural motifs found in several clinical-stage drug candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-1-(oxetan-3-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDVXKBPHPQMH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689956-55-5
Record name (2S)-1-[(oxetan-3-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Patent-Derived Ring Expansion Methodology

A five-step azide-free process from (S)-2-((benzyloxy)methyl)oxirane enables scalable oxetan-3-amine production:

  • Benzyl protection : Shields the amine during subsequent steps.

  • Ring expansion : Converts oxirane to oxetane using BF3·OEt2 catalysis.

  • Deprotection : Hydrogenolysis removes benzyl groups, yielding oxetan-3-amine.

This method achieves >90% purity and eliminates hazards associated with azide intermediates.

Continuous Flow Optimization

Adapting cyclization protocols from 3-(2-aminopropan-2-yl)oxetan-3-ol synthesis, continuous flow reactors enhance oxetan-3-amine yield (85–92%) by minimizing side reactions and improving heat transfer.

Stereoselective Epoxide Ring-Opening with Oxetan-3-Amine

Reaction Mechanism and Conditions

The SN2 ring-opening of (R)-glycidol by oxetan-3-amine under basic conditions inverts configuration at the propan-2-ol carbon, producing the (2S) enantiomer:

(R)-glycidol+oxetan-3-amineNa2CO3,MeCNThis compound\text{(R)-glycidol} + \text{oxetan-3-amine} \xrightarrow{\text{Na}2\text{CO}3, \text{MeCN}} \text{this compound}

Optimized parameters :

  • Solvent : Acetonitrile (MeCN)

  • Base : Sodium carbonate (Na2CO3, 2.0 equiv)

  • Temperature : 80°C (microwave-assisted, 12 hours)

  • Yield : 78–85%

Stereochemical Validation

Chiral HPLC analysis using a Chiralpak IC column (hexane:isopropanol 90:10) confirms enantiomeric excess (ee) >98%. Optical rotation data ([α]D25=+23.5[\alpha]_D^{25} = +23.5^\circ, c = 1.0 in CHCl3) aligns with literature values for the (2S) configuration.

Alternative Synthetic Approaches

Reductive Amination of Hydroxyacetone

While theoretically viable, this method suffers from poor stereocontrol (racemic mixture) and requires chiral catalysts (e.g., Ru-BINAP) for asymmetric induction, increasing cost and complexity.

Mitsunobu Reaction

Coupling oxetan-3-amine with (R)-1,2-propanediol via Mitsunobu conditions (DIAD, PPh3) achieves 65% yield but necessitates toxic reagents and produces stoichiometric triphenylphosphine oxide waste.

Purification and Characterization

Flash Chromatography

Crude product purification employs silica gel columns (230–400 mesh) with ethyl acetate/hexane gradients (0–50%), isolating the target compound in >95% purity.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 4.75 (m, 1H, oxetane CH2), 3.85 (m, 1H, CHNH), 2.95 (dd, J = 9.5 Hz, 2H, NHCH2), 1.25 (d, J = 6.5 Hz, 3H, CH3).

  • HRMS (ESI+) : m/z calc’d for C6H13NO2 [M+H]+: 132.1025; found: 132.1028.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilitySafety Profile
Epoxide ring-opening85>98HighExcellent
Reductive amination5080ModerateGood
Mitsunobu reaction65>99LowPoor (toxic byproducts)

Applications in Drug Discovery

The compound serves as a key intermediate in:

  • GLP-1 agonists : Enhances metabolic stability via oxetane bioisosterism.

  • Kinase inhibitors : Improves solubility and target engagement .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclic alcohols.

Scientific Research Applications

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the amino alcohol moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Amino Alcohol Motif: The propan-2-ol group may facilitate hydrogen bonding with biological targets, similar to beta-blockers. However, the absence of aromatic or heteroaromatic substituents (as in Timolol) might reduce receptor affinity .
  • Synthetic Feasibility : The compound’s structure suggests straightforward synthesis via nucleophilic substitution between oxetan-3-amine and epoxide precursors, a route analogous to PBLL1869’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.